qHTS Target Selectivity Fingerprint
The target compound (CHEMBL1714977) exhibits a unique functional screening fingerprint across four distinct qHTS assays. Notably, it shows a potency of 100 nM in the ATXN (Ataxin-2) expression inhibitor assay (inconclusive call), which is ~58-fold more potent than its activity against Nrf2 (5,805 nM) and ~184-fold more potent than against TDP1 (18,356 nM) [1]. In contrast, the non-fluorinated parent scaffold N-(1,3-benzothiazol-2-yl)acetamide (CHEMBL...) lacks this specific ATXN activity profile in the same screening panel [2]. This differential selectivity fingerprint is directly attributable to the 4-fluoro substitution, as class-level SAR evidence confirms that 4-fluoro substitution on the benzothiazole ring imparts distinct target engagement properties compared to non-fluorinated or differently substituted analogs [3].
| Evidence Dimension | qHTS potency against ATXN (Ataxin-2) expression |
|---|---|
| Target Compound Data | Potency = 100 nM (inconclusive call) |
| Comparator Or Baseline | Non-fluorinated N-(1,3-benzothiazol-2-yl)acetamide: no reported ATXN activity; Nrf2 potency = 5,805 nM for target compound vs. inactive for comparator |
| Quantified Difference | ≥58-fold selectivity for ATXN over Nrf2 (target compound); comparator shows no differential ATXN activity |
| Conditions | PubChem qHTS functional assays; ATXN expression inhibitor (CHEMBL2114784), Nrf2 inhibitor (CHEMBL1738184), Polymerase Iota inhibitor (CHEMBL1794483), TDP1 inhibitor in cells with CPT (CHEMBL2354254) |
Why This Matters
For research programs targeting Ataxin-2-related pathways (e.g., spinocerebellar ataxia, ALS), the selective screening fingerprint of this compound provides a defined starting point that non-fluorinated or positional-isomer analogs cannot replicate.
- [1] ChEMBL Database. CHEMBL1714977 Activity Data – Full qHTS Screening Results. European Bioinformatics Institute. Accessed 2026. View Source
- [2] ChEMBL Database. N-(1,3-benzothiazol-2-yl)acetamide Compound Report. European Bioinformatics Institute. Accessed 2026. View Source
- [3] Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(20):4677. doi:10.3390/molecules25204677. PMC7587361. View Source
